2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile
CAS No.: 39952-00-6
Cat. No.: VC17028440
Molecular Formula: C16H11ClN6O2
Molecular Weight: 354.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39952-00-6 |
|---|---|
| Molecular Formula | C16H11ClN6O2 |
| Molecular Weight | 354.75 g/mol |
| IUPAC Name | 2-[[3-chloro-4-(2-cyanoethylamino)phenyl]diazenyl]-5-nitrobenzonitrile |
| Standard InChI | InChI=1S/C16H11ClN6O2/c17-14-9-12(2-4-16(14)20-7-1-6-18)21-22-15-5-3-13(23(24)25)8-11(15)10-19/h2-5,8-9,20H,1,7H2 |
| Standard InChI Key | GBMGRRMYWVRVOC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl)NCCC#N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named 2-[[3-chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile, reflecting its IUPAC nomenclature. Its molecular formula is C₁₆H₁₁ClN₆O₂, with a molecular weight of 354.75 g/mol. The structure integrates a benzothiazole-derived azo linkage, a nitro group at the 5-position, and a chloro-substituted aromatic ring (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS RN | 39952-00-6 | |
| Molecular Formula | C₁₆H₁₁ClN₆O₂ | |
| Molecular Weight | 354.75 g/mol | |
| IUPAC Name | 2-[[3-chloro-4-(2-cyanoethylamino)phenyl]diazenyl]-5-nitrobenzonitrile | |
| InChI Key | GBMGRRMYWVRVOC-UHFFFAOYSA-N |
Structural and Electronic Features
The molecule’s azo (-N=N-) group facilitates π-conjugation across the aromatic systems, contributing to its chromophoric properties. The nitro (-NO₂) and cyano (-CN) groups enhance electron-withdrawing effects, stabilizing the compound and influencing its reactivity in coupling reactions . The chloro substituent at the 3-position introduces steric and electronic modifications that affect solubility and intermolecular interactions .
Synthesis and Manufacturing
Diazotization-Coupling Methodology
Synthesis typically proceeds via a two-step diazotization-coupling sequence:
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Diazotization: A primary aromatic amine (e.g., 3-chloro-4-[(2-cyanoethyl)amino]aniline) is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to generate a diazonium salt.
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Coupling: The diazonium salt reacts with 5-nitrobenzonitrile in a weakly alkaline medium (pH 7–9), forming the azo linkage.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Temperature | 0–5°C (diazotization); 25°C (coupling) |
| Solvent | Water/ethanol mixture |
| Catalyst | Sodium nitrite (NaNO₂) |
| Yield | 70–85% (industrial scale) |
Industrial-Scale Production
Chinese manufacturers like Hangzhou Zhongqi Chem Co., Ltd., produce the compound at purities exceeding 99%, targeting pharmaceutical and specialty chemical markets. Process optimization focuses on minimizing byproducts such as azo dimers and nitroso intermediates, which can compromise yield .
Applications and Functional Utility
Pharmaceutical Intermediates
The compound’s nitro and cyano groups serve as handles for further functionalization. It is a precursor in synthesizing antineoplastic agents and kinase inhibitors, where the azo group is reduced to a hydrazine moiety for bioactive molecule assembly.
Dye and Pigment Chemistry
While less common than traditional azo dyes, its structural features enable limited use in polyester and acrylic dyeing. The nitro group enhances lightfastness, but the cyano substituent limits aqueous solubility, restricting broader textile applications .
Table 3: Comparative Dye Properties
| Property | 2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile | Conventional Azo Dye |
|---|---|---|
| λₘₐₓ (nm) | 480–500 | 400–600 |
| Solubility | Low in water; moderate in DMF | High in polar solvents |
| Thermal Stability | >200°C | 150–180°C |
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